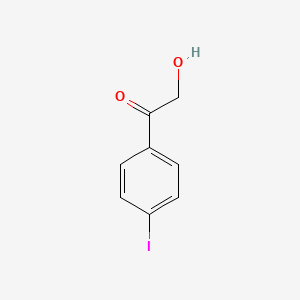

2-Hydroxy-1-(4-iodophenyl)ethanone

描述

Significance and Context in Contemporary Organic Chemistry Research

The significance of 2-Hydroxy-1-(4-iodophenyl)ethanone in modern organic chemistry lies primarily in its utility as a versatile building block. Halogenated acetophenones, in general, are crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, pesticides, and dyes. patsnap.commdpi.com The molecular architecture of these compounds, characterized by two adjacent electrophilic centers—the α-halocarbon and the carbonyl carbon—renders them highly reactive and valuable for constructing more complex molecular structures. mdpi.comresearchgate.net

In medicinal chemistry, iodinated compounds like this compound serve as precursors for developing iodinated pharmaceuticals. The presence of the iodine atom is also advantageous for radiolabeling studies, which are instrumental in tracking biological processes. Furthermore, its structural motifs are found in various biologically active molecules, making it a key component in the synthesis of potential therapeutic agents. For instance, related structures are investigated for their antimicrobial properties. researchgate.net

Historical Perspectives on Halogenated Acetophenones in Chemical Synthesis

The journey of halogenated acetophenones is intrinsically linked to the history of acetophenone (B1666503) itself. The first synthesis of acetophenone was achieved in 1857 by French chemist Charles Friedel. nih.gov However, it was not until 1925 that its industrial synthesis was realized through the Friedel-Crafts reaction of benzene (B151609) and acetic anhydride (B1165640). nih.gov Acetophenone's utility as a precursor in heterocyclic synthesis and multicomponent reactions paved the way for the exploration of its derivatives. nih.gov

The direct halogenation of aryl ketones is the most common method for obtaining α-haloketones. mdpi.com Over the years, research has focused on developing more efficient, selective, and environmentally benign halogenation protocols. mdpi.comresearchgate.net Historically, these reactions often required harsh conditions and produced undesirable byproducts. The development of methods using reagents like N-halosuccinimides or systems such as ammonium (B1175870) halides with an oxidizing agent like Oxone® represents significant progress in this field, offering milder reaction conditions and greater control. mdpi.com The synthesis of α-haloketones has been a persistent area of study due to their importance as key intermediates for a number of blockbuster pharmacological compounds. mdpi.comresearchgate.net

Current Research Frontiers and Objectives for this compound Investigations

Contemporary research on this compound and related α-haloketones is vibrant and multifaceted. A primary objective is the development of novel and sustainable synthetic methodologies. This includes photocatalyzed reactions and the use of metal-free catalysts to achieve halogenation under mild conditions, which is both economically and environmentally advantageous. researchgate.net

Another major research frontier is the application of these compounds in the synthesis of novel materials and biologically active molecules. ontosight.ai For example, 2-iodo-1-(4-nitrophenyl)ethanone, a related compound, is explored as an intermediate for functional materials and compounds with potential biological activity. ontosight.ai The reactivity of the iodo and carbonyl groups allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists and material scientists. Researchers are actively exploring its use in creating new heterocyclic compounds, which are a cornerstone of many pharmaceutical drugs. researchgate.net The synthesis of 2-hydroxy-1,2-di(4-iodophenyl)ethanone and the subsequent evaluation of its derivatives for antimicrobial activity is a testament to the ongoing efforts to leverage such iodinated compounds for therapeutic applications. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMMTBOVAYKZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511998 | |

| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78812-64-3 | |

| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 1 4 Iodophenyl Ethanone and Its Analogs

Established Synthetic Pathways to 2-Hydroxy-1-(4-iodophenyl)ethanone

The creation of this compound is approached through two main avenues: direct iodination of a pre-existing phenyl ethanone (B97240) structure or synthesis from a molecule that already contains the iodine atom.

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of a starting material like 2-hydroxyacetophenone (B1195853). Several reagents and catalytic systems have been developed for this purpose, each with its own set of advantages and reaction conditions.

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for electrophilic iodination. wikipedia.org It is favored for its mild reaction conditions and efficiency in introducing iodine to aromatic compounds. organic-chemistry.org The iodination of activated aromatic rings, such as those found in phenolic compounds, proceeds readily with NIS. For the synthesis of this compound, 2-hydroxyacetophenone can be treated with NIS. The reaction is often carried out in the presence of a catalyst to enhance the reactivity of NIS.

Various catalysts can be employed to activate NIS, including trifluoroacetic acid and iron(III) triflimide. organic-chemistry.org The use of a hexafluoroisopropanol as a solvent has also been shown to facilitate mild and regioselective halogenation with N-halosuccinimides. organic-chemistry.org

Table 1: NIS-Mediated Iodination of Aromatic Compounds

| Substrate | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| Methoxy- or methyl-substituted aromatic compounds | Catalytic trifluoroacetic acid | Regioselectively iodinated products | Excellent |

| Wide range of arenes | Iron(III) triflimide (generated in situ) | Iodinated arenes | - |

Data sourced from multiple studies on NIS-mediated iodination. organic-chemistry.org

In a greener approach to iodination, laccase enzymes have been utilized as catalysts. nih.govnih.govplos.org Laccases are multi-copper oxidases that can catalyze the oxidation of iodide (from sources like potassium iodide) to reactive iodine species using molecular oxygen as the oxidant. nih.govnih.govplos.org This method is environmentally friendly as it operates under mild conditions, often in aqueous solutions, and produces water as the main byproduct. nih.gov

The laccase-catalyzed iodination of phenolic compounds, including those structurally similar to 2-hydroxyacetophenone, has been demonstrated to be highly efficient and selective. nih.govplos.org For instance, the iodination of vanillin, a phenolic aldehyde, to iodovanillin has been successfully achieved with high yields. plos.orgresearchgate.net The addition of redox mediators can further enhance the reaction rate and yield. researchgate.net

Table 2: Laccase-Catalyzed Iodination of Phenolic Compounds

| Substrate | Key Features | Product | Yield (%) |

|---|---|---|---|

| p-substituted phenols | KI as iodine source, aerial O2 as oxidant | Iodinated phenols | Up to 93% |

| Vanillin | Laccase catalysis, excess KI | Iodovanillin | - |

Data compiled from studies on laccase-catalyzed iodination. nih.govresearchgate.net

A combination of molecular iodine (I₂) and a strong oxidizing agent like periodic acid (H₅IO₆) provides a potent system for the iodination of aromatic compounds. orgsyn.org This method is particularly effective for the synthesis of poly-iodinated compounds. The reaction proceeds through the in-situ generation of an active iodinating species. orgsyn.org The iodination of various polyalkylbenzenes and their derivatives using this reagent system has been reported to give high yields of the corresponding iodoarenes. orgsyn.org

Similarly, iodic acid (HIO₃) in the presence of sulfuric acid and acetic anhydride (B1165640) can be used for the iodination of arenes. nih.govjocpr.com This method has been successfully applied to benzene (B151609), halobenzenes, and other deactivated aromatic systems. nih.gov

Synthesis from Precursor Molecules

An alternative to direct iodination is the synthesis of this compound from precursor molecules that already contain the iodo-substituent.

One notable method involves the use of benzoin (B196080) derivatives. For example, the synthesis of 2-hydroxy-1,2-di(4-iodophenyl)ethanone has been reported starting from benzoin. researchgate.net The process involves dissolving benzoin in ethanol (B145695), followed by the addition of sodium iodide. The subsequent addition of sodium hypochlorite (B82951) solution leads to the formation of the di-iodinated product. researchgate.net While this specific example yields a di-iodinated compound, the principle of starting with a larger, pre-formed carbon skeleton and introducing the iodine atom can be adapted for the synthesis of the target mono-iodinated compound.

Transformations from Substituted Hydroxyacetophenones

A primary route to this compound involves the direct modification of substituted hydroxyacetophenones. These methods often entail the introduction of a hydroxyl group at the α-position to the carbonyl group.

One established method for the α-hydroxylation of ketones, including para-substituted acetophenones, utilizes o-iodosylbenzoic acid in the presence of potassium hydroxide (B78521) in methanol (B129727). orgsyn.org This reaction proceeds through the formation of an enolate anion, which then attacks the iodine(III) reagent. orgsyn.org Subsequent work-up with aqueous acid yields the desired α-hydroxy ketone. orgsyn.org This procedure is advantageous due to the solubility of the o-iodobenzoic acid byproduct in the basic reaction medium, simplifying the isolation of the product. orgsyn.org

Another approach involves the direct iodination of a precursor like 2-hydroxyacetophenone. This reaction typically employs iodine in conjunction with an oxidizing agent such as hydrogen peroxide in an acidic medium. The synthesis of 2-bromo-4'-hydroxyacetophenone (B28259), an analog of the target compound, has been achieved by reacting 4-hydroxyacetophenone with bromine. This phenacyl bromide can then serve as a precursor for further transformations. For instance, it can be reacted with various sulfur nucleophiles to generate thioether derivatives. nih.gov

Aerobic Oxidation Reactions of 2-Hydroxyacetophenones

Aerobic oxidation offers a more environmentally benign approach to the synthesis of α-hydroxy ketones, utilizing molecular oxygen as the ultimate oxidant. These reactions are often catalyzed by transition metals.

A notable example is the copper-catalyzed aerobic oxidation of benzyl (B1604629) alcohols. While not a direct oxidation of a hydroxyacetophenone, related systems demonstrate the feasibility of this approach. For instance, the aerobic oxidation of benzyl alcohol has been achieved using a Au–Pd/TiO₂ catalyst in a microchannel reactor. rsc.org Furthermore, the oxidation of various alcohols to aldehydes or ketones can be accomplished using organocatalysts like 2-azaadamantan-2-ol (AZADOL) in the presence of NaNO₂ under mild conditions. rsc.org

More directly relevant is the phase-transfer catalyzed α-hydroxylation of ketones using molecular oxygen. acs.org This method has been successfully applied to both cyclic and acyclic ketones, affording enantioenriched products when a chiral phase-transfer catalyst is employed. acs.org While specific examples for 2-hydroxyacetophenones are not detailed, the general applicability of this method suggests its potential for the synthesis of this compound. The combination of electrochemical synthesis and aerobic oxidation provides another metal-free option for the dioxygenation of alkenes to yield α-oxygenated ketones. organic-chemistry.orgorganic-chemistry.org

Advanced and Sustainable Synthetic Protocols

In recent years, a strong emphasis has been placed on developing more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis, chemo- and regioselective approaches, and the application of green chemistry principles are at the forefront of this movement.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. researchgate.netanton-paar.com The direct transformation of amines to ketones has been achieved using a Pd/C catalyst in water under microwave irradiation. nih.gov While not a direct synthesis of the target compound, this illustrates the potential of microwave technology in carbonyl chemistry.

More specifically, microwave irradiation has been employed in the synthesis of chalcones from 4-hydroxyacetophenone and various benzaldehydes, demonstrating the compatibility of the hydroxyacetophenone scaffold with this technology. pharmacophorejournal.com The synthesis of quinoline (B57606) derivatives has also been significantly enhanced by microwave irradiation, with reaction times reduced from hours to minutes and yields substantially improved. nih.gov The synthesis of 4-hydroxy-2-quinolone analogues has been achieved under microwave irradiation using a non-toxic bismuth chloride catalyst, highlighting a green approach. nih.gov These examples underscore the potential for developing a rapid and efficient microwave-assisted synthesis of this compound.

Chemo- and Regioselective Synthetic Approaches

The selective functionalization of a molecule with multiple reactive sites is a significant challenge in organic synthesis. For a molecule like this compound, achieving regioselectivity during its synthesis or subsequent derivatization is crucial.

Copper-directed hydroxylation reactions using imine-directing groups have shown remarkable regioselectivity in the functionalization of unsymmetrical ketones. nih.govacs.org By forming an imine with the ketone, a copper catalyst can direct hydroxylation to a specific C-H bond. nih.govacs.org For instance, in the hydroxylation of substrate-ligands derived from 2-substituted benzophenones, selective γ-sp² C-H hydroxylation of the unsubstituted phenyl ring was observed. acs.org This high degree of control is attributed to the formation of a single imine stereoisomer. nih.gov

Another strategy for achieving regioselectivity is through the use of catalysts that can differentiate between similar functional groups. For example, the hydrodeoxygenation of hydroxyacetophenone derivatives using a FeRu@SILP catalyst showed that the position of the hydroxyl group on the aromatic ring significantly influences the reaction rate, with ortho and para substitutions leading to higher conversions than meta substitution. rsc.org This highlights the importance of electronic effects in directing the outcome of a reaction.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnrd.org The synthesis of α-hydroxy ketones can be made more environmentally friendly by employing biocatalysis and alternative reaction media.

Enzymatic cascades offer a green route to chiral α-hydroxy ketones. rsc.orgresearchgate.net For example, the one-pot, multistep enzymatic oxidation of alcohols to aldehydes, followed by their carboligation, can produce chiral α-hydroxy ketones. rsc.orgresearchgate.net This approach avoids the direct handling of reactive aldehyde intermediates and can often be performed in aqueous media. rsc.orgresearchgate.net A system for the in vivo synthesis of 2-hydroxyacetophenone from racemic styrene (B11656) oxide has been developed, utilizing co-expressed epoxide hydrolase and alcohol dehydrogenase enzymes. nih.govdiva-portal.org

The use of water as a solvent is another key aspect of green chemistry. The synthesis of phenacyl bromides has been achieved in water through a K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes. rsc.org Furthermore, the direct ketohydroxylation of alkenes with hydrogen peroxide has been catalyzed by the 12-tungstophosphoric acid/cetylpyridinium chloride system under mild conditions, yielding acyloins in good yields. nih.gov

Derivatization and Scaffold Synthesis Utilizing this compound

This compound is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of the hydroxyl, ketone, and iodophenyl functionalities provides multiple reaction sites for derivatization.

The α-hydroxy ketone moiety is a versatile precursor for various heterocycles. For instance, 4-hydroxy-2(1H)-quinolone, which shares a similar structural feature, is a key synthon for a wide range of fused heterocyclic systems. arabjchem.org The hydroxyl group can be oxidized, and the carbonyl group can be reduced to an alcohol. The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Construction of Chalcone (B49325) Derivatives

The synthesis of chalcone derivatives from this compound is primarily achieved through the Claisen-Schmidt condensation reaction. wikipedia.orgnih.gov This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. wikipedia.org In this specific case, this compound reacts with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol. nih.govresearchgate.netresearchgate.net

The general procedure involves stirring a mixture of this compound and a substituted benzaldehyde (B42025) in ethanol, followed by the addition of an aqueous solution of a base like NaOH or KOH. nih.govresearchgate.net The reaction mixture is typically stirred at room temperature for several hours. nih.gov The resulting chalcone product can then be isolated by acidification of the reaction mixture, followed by filtration and recrystallization. nih.gov The presence of the α,β-unsaturated ketone moiety in the synthesized chalcones makes them valuable precursors for various other heterocyclic compounds. researchgate.net The yields of these reactions are often high, and the methodology can be adapted for a wide range of substituted benzaldehydes. nih.govresearchgate.net

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Starting Acetophenone | Aldehyde | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxyacetophenone | Substituted Benzaldehyde | 40% NaOH / Ethanol | Stirred at 10°C for 1h, then RT for 4h | Substituted 2'-hydroxychalcone (B22705) | High | nih.gov |

| 2-Hydroxyacetophenone | Salicylaldehyde | 40% NaOH / Ethanol | Not specified | 2',2-Dihydroxychalcone | Not specified | researchgate.net |

| 2,4-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | SOCl₂ / EtOH | Not specified | 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Good | jocpr.com |

Synthesis of Flavonol Derivatives

Flavonols, a class of flavonoids, can be synthesized from 2'-hydroxychalcone precursors, which are obtained as described in the previous section. The synthesis of flavonols from 2'-hydroxychalcones involves an oxidative cyclization reaction. One established method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which utilizes alkaline hydrogen peroxide.

A more recent and environmentally friendly approach involves the use of iodine in the presence of a suitable solvent or under solvent-free conditions. For instance, the oxidative cyclization of 2'-hydroxychalcones to flavones has been successfully achieved using ammonium (B1175870) iodide in the open air at elevated temperatures. researchgate.net This method relies on the in situ generation of iodine, which acts as the cyclizing agent. researchgate.net The proposed mechanism involves the iodination of the double bond of the chalcone, followed by an intramolecular nucleophilic attack of the hydroxyl group and subsequent elimination to form the flavone (B191248) ring system. researchgate.net Flavones can then be converted to flavonols through hydroxylation at the C3 position.

The general reaction involves heating a mixture of the 2'-hydroxychalcone derivative of this compound with a catalytic amount of ammonium iodide. researchgate.net The reaction proceeds smoothly for a variety of substituted chalcones, affording the corresponding flavone derivatives in good yields. researchgate.net

Table 2: Synthesis of Flavones from 2'-Hydroxychalcones

| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2'-Hydroxychalcone | Ammonium Iodide (0.1 mmol) | Neat, 120°C, 1 hour | Flavone | 92 | researchgate.net |

Formation of Hydantoin (B18101) Derivatives

Hydantoin and its derivatives are an important class of heterocyclic compounds with various biological activities. While direct synthesis from this compound is not commonly reported, hydantoin derivatives can be formed from α-hydroxy ketones through multi-step synthetic pathways. One of the most common methods for hydantoin synthesis is the Bucherer-Bergs reaction. wikipedia.org This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali cyanide (like potassium cyanide or sodium cyanide) and ammonium carbonate. wikipedia.org

To synthesize a hydantoin derivative from this compound, the α-hydroxy ketone would first need to be oxidized to the corresponding α-keto aldehyde or a related reactive intermediate. Alternatively, the hydroxyl group could be converted into an amino group to form an α-amino ketone, which can then be cyclized to a hydantoin. For example, α-amino amides can be cyclized to form hydantoins using reagents like triphosgene. organic-chemistry.org

Another approach involves the reaction of an α-amino acid with an isocyanate. Therefore, a plausible synthetic route would involve the conversion of the hydroxyl group of this compound to an amino group, followed by further functional group manipulations to yield a suitable precursor for hydantoin ring formation.

Table 3: General Methods for Hydantoin Synthesis

| Starting Material Type | Reagents | Product | Reference |

|---|---|---|---|

| Ketone/Aldehyde | KCN, (NH₄)₂CO₃ | 5,5-Disubstituted Hydantoin | wikipedia.org |

| α-Amino methyl ester hydrochlorides | Carbamates | 3,5-Disubstituted Hydantoins | organic-chemistry.org |

| Dipeptides | Tf₂O, pyridine (B92270) | Chiral Hydantoins | organic-chemistry.org |

Polymerization Applications

Acetophenone and its derivatives are known to function as photoinitiators in polymerization reactions. rsc.orgkit.edu These compounds can absorb light and generate reactive species, such as free radicals, which then initiate the polymerization of monomers. rsc.org The efficiency of an acetophenone-type initiator depends on its photophysical properties, including its ability to form radicals upon excitation. rsc.org

Given its structure as a functionalized acetophenone, this compound has the potential to be used in polymerization applications. The presence of the hydroxyl group and the iodine atom could influence its photochemical properties and initiation efficiency. For instance, the heavy iodine atom could potentially enhance intersystem crossing, leading to a higher triplet quantum yield and potentially more efficient radical formation for initiating polymerization.

While specific studies on the use of this compound as a polymerization initiator are not widely documented, its structural similarity to known photoinitiators suggests its potential utility in this field. Further research would be needed to evaluate its efficiency and applicability in various polymerization systems, such as the polymerization of vinyl monomers. rsc.org

Despite a comprehensive search for spectroscopic data for the chemical compound This compound , the specific experimental data required to fully populate the requested article sections is not available in publicly accessible resources.

Searches were conducted for ¹H NMR, ¹³C NMR, FT-IR, and FT-Raman data for "this compound" and its associated CAS number (78812-64-3). While the compound is listed in chemical supplier catalogs, the detailed spectroscopic characterization data needed to fulfill the request as outlined is not provided in these public-facing documents or in the scientific literature that was accessed.

The available information often pertains to similar but structurally distinct compounds, such as isomers (e.g., 1-(2-Hydroxy-4-iodophenyl)ethanone) or analogues lacking the iodine or hydroxyl group, which are not within the scope of the requested article.

Without the specific spectral data (chemical shifts for NMR, and peak frequencies and intensities for FT-IR and FT-Raman), it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline provided. An attempt to create such an article would result in a generic and uninformative piece that does not meet the user's requirements for detailed research findings and data tables.

Therefore, this request cannot be completed at this time due to the lack of available specific data for this compound.

Spectroscopic and Structural Elucidation of 2 Hydroxy 1 4 Iodophenyl Ethanone

Advanced Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of 2-Hydroxy-1-(4-iodophenyl)ethanone in methanol (B129727) exhibits absorption bands in the range of approximately 240–310 nm. These absorptions are attributed to the conjugated systems within the molecule, specifically the phenolic hydroxyl and iodophenyl groups, which give rise to distinct absorption patterns.

Mass Spectrometry (MS)

Mass spectrometry analysis of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular formula of the compound is C8H7IO2, with a molecular weight of 262.05 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak is expected at an m/z of 262. Key fragment peaks arise from the loss of an iodine atom (a change in m/z of 127) or a COCH3 group (a change in m/z of 43).

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography has been employed to determine the three-dimensional structure of this compound in the solid state, providing detailed insights into its molecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction (XRD) Studies

Single crystal X-ray diffraction studies have been crucial in elucidating the precise atomic arrangement within the crystal lattice of this compound.

Determination of Crystal System and Space Group

A related compound, 1-(4-chloro-2-hydroxy-5-iodophenyl)ethan-1-one, has been reported to crystallize in the orthorhombic crystal system with the space group Pbcn. researchgate.net While specific data for this compound was not found in the search results, this information on a closely related structure provides a potential model for its crystallographic parameters.

Analysis of Intramolecular Geometric Parameters

The analysis of the crystal structure reveals important details about the bond lengths and angles within the this compound molecule. For instance, in the related compound 1-(4-chloro-2-hydroxy-5-iodophenyl)ethan-1-one, an intramolecular hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen. researchgate.net This interaction influences the geometry of the molecule. The C=O bond length is affected by its participation in this hydrogen bonding. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by various intermolecular forces. In the solid state, molecules of similar structures are known to be linked by weak C-H⋯O hydrogen bonds, forming inversion dimers. nih.gov These dimers can be further linked by C-H⋯π interactions, which contribute to the stability of the crystal packing. nih.gov The packing in related chalcone (B49325) structures is often stabilized by intermolecular C—H⋯O hydrogen bonding and π–π stacking interactions. nih.gov

Intramolecular and Intermolecular Hydrogen Bonding Networks

A definitive analysis of the hydrogen bonding networks requires crystallographic data, which is not available from the performed searches. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl oxygen and the hydroxyl oxygen). This structure could potentially lead to intramolecular hydrogen bonds between the ortho-hydroxyl group and the carbonyl oxygen, a common feature in similar o-hydroxyacetophenone structures. Furthermore, these functional groups could participate in extensive intermolecular hydrogen bonding, linking molecules into chains, dimers, or more complex networks within the crystal lattice. A quantitative description, including a data table of bond lengths and angles, cannot be generated without the specific structural data.

Halogen Bonding and Halogen-Halogen Interactions

The iodine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a nucleophile. In the crystal structure of this compound, the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule could act as halogen bond acceptors. Additionally, halogen-halogen interactions between iodine atoms of adjacent molecules might occur. A detailed analysis, including geometric parameters and classification of interaction types (e.g., Type I or Type II), is contingent on having the crystal structure data, which is currently unavailable.

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis is performed using the crystallographic information file (CIF) obtained from X-ray diffraction experiments. The analysis provides fingerprint plots that detail the percentage contribution of different types of intermolecular contacts (e.g., H···H, C···H, O···H, I···H, I···O). As no crystal structure data for this compound was found, a Hirshfeld surface analysis cannot be performed, and consequently, a data table quantifying these molecular interactions cannot be created.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 1 4 Iodophenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for understanding the intricacies of molecular systems. For 2-Hydroxy-1-(4-iodophenyl)ethanone, these calculations provide a foundational understanding of its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

DFT has become a primary method for the computational study of molecules, offering a balance between accuracy and computational cost. Investigations into this compound have utilized DFT to explore its optimized geometry, electronic structure, and vibrational modes.

The initial step in the theoretical analysis involves geometry optimization, a process where the molecule's most stable three-dimensional arrangement (the lowest energy state) is determined. For this compound, these calculations were performed using the B3LYP functional combined with the 6-311++G(d,p) basis set. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration.

The analysis reveals that the iodophenyl group and the carbonyl group are nearly coplanar. This planarity is influenced by the electronic interactions between these functional groups. The electronic structure analysis, including Mulliken atomic charges, shows the distribution of electron density across the molecule, highlighting the electronegativity of the oxygen and iodine atoms.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Atom(s) | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Lengths | C1-C2 | 1.401 | ||

| C7-O8 | 1.235 | |||

| C9-O10 | 1.417 | |||

| C4-I11 | 2.113 | |||

| Bond Angles | C2-C1-C6 | 119.8 | ||

| C1-C7-O8 | 120.1 | |||

| C7-C9-O10 | 110.5 | |||

| Dihedral Angles | C6-C1-C7-O8 | 178.5 | ||

| O8-C7-C9-O10 | -93.7 |

This table presents a selection of calculated geometrical parameters. The numbering of atoms corresponds to standard chemical structure notation.

Theoretical vibrational analysis is critical for interpreting experimental infrared (IR) and Raman spectra. The vibrational wavenumbers for this compound were calculated using the same DFT/B3LYP/6-311++G(d,p) level of theory. The predicted frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations.

Key predicted vibrational modes include the C=O stretching of the carbonyl group, which is a strong and characteristic absorption in IR spectra. The O-H stretching of the hydroxyl group is also a prominent feature. The calculations further predict various C-H and C-C stretching and bending modes within the phenyl ring, as well as vibrations involving the carbon-iodine bond. These theoretical predictions provide a basis for assigning the peaks observed in experimental vibrational spectra.

Table 2: Selected Predicted Vibrational Wavenumbers and Their Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3580 | O-H Stretch | Stretching of the hydroxyl group |

| 1685 | C=O Stretch | Stretching of the carbonyl group |

| 1580 | C-C Stretch | Aromatic ring stretching |

| 1280 | C-O Stretch | Stretching of the alcohol C-O bond |

| 820 | C-H Bend | Out-of-plane aromatic C-H bending |

| 505 | C-I Stretch | Stretching of the carbon-iodine bond |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is primarily localized on the iodophenyl moiety. Specifically, the electron density is concentrated on the iodine atom and the π-system of the phenyl ring. This distribution indicates that these are the most probable sites for electrophilic attack. The energy of the HOMO is calculated to be -6.35 eV.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. For this compound, the LUMO is predominantly centered on the carbonyl group and the adjacent phenyl ring. This suggests that nucleophilic attack is most likely to occur at the carbonyl carbon. The energy of the LUMO is found to be -1.89 eV. The HOMO-LUMO energy gap is therefore 4.46 eV, which signifies a relatively high kinetic stability for the molecule.

Table 3: Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | Description of Electron Density Localization |

| HOMO | -6.35 | Concentrated on the iodine atom and the phenyl ring's π-system. |

| LUMO | -1.89 | Centered on the carbonyl group and the attached phenyl ring. |

| Energy Gap | 4.46 | Indicates high kinetic stability and low chemical reactivity. |

Tautomerism and Conformational Studies

The structure of this compound suggests the possibility of interesting tautomeric and conformational behaviors, primarily related to the keto-enol equilibrium and the rotational conformations of the side chain.

Theoretical Elucidation of Tautomeric Forms

Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a keto form and an enol form. For this compound, this would involve the interconversion between the ketone form and the corresponding enol tautomer. Theoretical studies would typically employ computational methods to model the structures of these tautomers and determine their relative stabilities.

A thorough review of the literature did not yield any theoretical studies specifically elucidating the tautomeric forms of this compound. Such studies for similar molecules often involve calculating the potential energy surface to identify the most stable tautomeric and conformational isomers.

Equilibrium Studies and Interconversion in Different Media

The position of the tautomeric equilibrium can be significantly influenced by the surrounding medium, such as different solvents. Theoretical studies in this area would involve computational modeling of the compound in various solvent environments to predict the relative populations of the tautomers and the energy barriers for their interconversion.

Table 2: Tautomeric and Conformational Data for this compound

| Study Type | Findings |

| Theoretical Elucidation of Tautomeric Forms | Data not available |

| Equilibrium Studies in Different Media | Data not available |

Reactivity and Reaction Mechanisms of 2 Hydroxy 1 4 Iodophenyl Ethanone

Intrinsic Reactivity of Functional Groups

The inherent reactivity of 2-Hydroxy-1-(4-iodophenyl)ethanone stems from the unique properties of its constituent functional groups.

Reactivity of the Carbonyl Moiety

The carbonyl group (a ketone) is a significant site of reactivity in this compound. The carbon atom of the carbonyl is electrophilic, making it susceptible to attack by nucleophiles. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor and a site for protonation, which enhances the electrophilicity of the carbonyl carbon.

Reactivity of the Hydroxyl Group

The hydroxyl group attached to the phenyl ring is a versatile functional group. The oxygen atom possesses lone pairs of electrons, rendering it nucleophilic and capable of participating in reactions such as etherification. The hydrogen atom of the hydroxyl group is acidic and can be removed by a base, forming a phenoxide ion. This enhances the nucleophilicity of the oxygen and can influence the reactivity of the entire molecule. The hydroxyl group can also form hydrogen bonds, which can affect the molecule's physical properties and its interactions with other molecules.

Chemical Transformations Involving the Aryl Iodide Moiety

The aryl iodide moiety is a key functional group for carbon-carbon and carbon-heteroatom bond formation. The carbon-iodine bond is relatively weak and susceptible to cleavage, making the iodine atom a good leaving group in nucleophilic aromatic substitution reactions, although such reactions are generally less common than metal-catalyzed couplings for aryl halides. The primary reactivity of the aryl iodide is seen in transition metal-catalyzed cross-coupling reactions.

Catalytic Reactions Involving this compound

The presence of the aryl iodide makes this compound an excellent substrate for a variety of catalytic reactions, particularly those mediated by palladium.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net this compound, with its aryl iodide group, is a suitable coupling partner in several of these reactions. nobelprize.org

These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) complex, forming an arylpalladium(II) intermediate. This intermediate then undergoes transmetalation with an organometallic reagent (in Suzuki, Negishi, and Kumada couplings) or reaction with an alkene or alkyne (in Heck and Sonogashira couplings). The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst. nobelprize.org

Some prominent examples of palladium-catalyzed cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. nobelprize.org It is widely used due to the stability and low toxicity of the boron reagents. nobelprize.org

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. nobelprize.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, typically using a copper co-catalyst.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. nobelprize.org

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) for the coupling.

The choice of reaction conditions, including the palladium catalyst, ligands, base, and solvent, is crucial for achieving high yields and selectivity in these transformations. The presence of the hydroxyl and carbonyl groups in this compound may require careful selection of reaction conditions to avoid side reactions.

Role in Electron-Donor-Acceptor (EDA) Complex Driven Synthesis

Electron-donor-acceptor (EDA) complexes can be formed between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.gov The absorption of light by these complexes can initiate chemical reactions. While direct evidence for the involvement of this compound in EDA complex-driven synthesis is not extensively documented, its structural features suggest potential participation. The iodophenyl group can act as an electron acceptor, and the hydroxyl-substituted aromatic ring can have electron-donating character. For instance, studies have shown that aryl iodides can form EDA complexes with electron donors like triethylamine, leading to borylation reactions under visible light irradiation. nih.gov

The general mechanism involves the photoexcitation of the EDA complex, leading to single-electron transfer (SET) to generate radical ions. These reactive intermediates can then undergo a variety of transformations to form the final products. nih.gov

Organocatalytic Transformations

While specific examples of organocatalytic transformations involving this compound are not extensively documented in the reviewed literature, the broader class of α-hydroxy ketones, to which it belongs, is known to participate in various organocatalytic reactions. These reactions, catalyzed by small organic molecules, offer a powerful and often stereoselective method for carbon-carbon bond formation.

General reactivity trends suggest that the α-hydroxy ketone moiety can be activated by organocatalysts, such as proline and its derivatives, to undergo reactions like aldol (B89426) and Michael additions. For instance, the enantioselective aldol reaction of aldehydes can be catalyzed by tert-leucine-derived 2-phenolic anilides, which create a chiral environment for the reaction. researchgate.net Similarly, the Michael addition of ketones to α,β-unsaturated nitro compounds can be achieved with high enantioselectivity using (R, R)-1,2-diphenylethylenediamine (DPEN) derived catalysts. mdpi.com

In the context of this compound, the hydroxyl group and the adjacent carbonyl group can be expected to coordinate with the organocatalyst, facilitating the formation of a reactive enamine or enolate equivalent. This intermediate could then react with various electrophiles. The presence of the iodine atom on the phenyl ring may influence the electronic properties of the molecule and, consequently, its reactivity and the stereochemical outcome of the transformations. However, without specific experimental data, these remain as projections based on the reactivity of analogous compounds.

Cyclization and Annulation Reactions

This compound is a key precursor for the synthesis of various heterocyclic compounds, particularly iodinated chromones and flavonoids. The presence of the ortho-hydroxyacetyl group provides the necessary functionality for intramolecular cyclization reactions.

One notable application is in the synthesis of 3-iodochromone derivatives. A two-step process involves the initial reaction of a 2-hydroxyacetophenone (B1195853) derivative with N,N-dimethylformamidedimethylacetal to form an enaminone. This intermediate then undergoes cyclization with iodine to yield the corresponding 3-iodochromone. frontiersin.org This methodology suggests that this compound could be converted to 3,6-diiodochromone.

Furthermore, a three-component synthesis of 3-thiomethyl chromones has been developed using 2-hydroxyacetophenones, Rongalite, and DMSO with iodine. This reaction proceeds through the initial iodination of the α-position of the ketone. gaylordchemical.com This indicates a potential pathway for the functionalization and cyclization of this compound.

The synthesis of 6-iodoflavonol derivatives has been reported starting from 4-substituted 2-hydroxy-5-iodoacetophenones. mdpi.com This process involves a Claisen-Schmidt condensation to form a chalcone (B49325), followed by an Algar-Flynn-Oyamada reaction for oxidative cyclization. By analogy, this compound could be reacted with various benzaldehydes to produce the corresponding 6-iodoflavones.

The following table summarizes a potential cyclization reaction based on a reported procedure for a similar substrate:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| This compound | N,N-Dimethylformamide dimethyl acetal | Iodine | 6-Iodo-3-iodochromone | Not Reported | frontiersin.org |

| This compound | Benzaldehyde (B42025) | KOH | 6-Iodochalcone | Not Reported | mdpi.com |

| 6-Iodochalcone | H₂O₂ / NaOH | Not Applicable | 6-Iodoflavonol | Not Reported | mdpi.com |

It is important to note that while these syntheses are based on established methods for analogous compounds, the specific reaction conditions and yields for this compound as the starting material would require experimental verification. The electronic effect of the para-iodo substituent could influence the reaction rates and outcomes compared to other substituted 2-hydroxyacetophenones.

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Building Block in the Synthesis of Complex Organic Molecules

2-Hydroxy-1-(4-iodophenyl)ethanone, and more frequently its α-halogenated counterpart, 2-bromo-1-(4-iodophenyl)ethanone, serve as highly versatile intermediates in the synthesis of a wide array of complex organic structures. The presence of multiple reactive sites—the hydroxyl and carbonyl groups, the reactive α-carbon, and the iodine-substituted phenyl ring—allows for a diverse range of chemical transformations.

A Precursor in the Synthesis of Heterocyclic Compounds

The true workhorse application of this compound is in the synthesis of various heterocyclic systems, which are core scaffolds in many pharmaceuticals and functional materials. The α-haloketone derivative is particularly reactive and is a key starting material for several classical and modern cyclization reactions.

Thiazoles: One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis. 2-Bromo-1-(4-iodophenyl)ethanone reacts with various thiourea (B124793) derivatives to afford a wide range of 2-amino-4-(4-iodophenyl)thiazoles. These thiazole derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. The reaction is typically carried out in ethanol (B145695) under reflux conditions, often with a catalyst to improve reaction times and yields. For instance, copper silicate (B1173343) has been employed as an efficient and reusable heterogeneous catalyst for this transformation.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 2-Bromo-1-(4-iodophenyl)ethanone | Thiourea | 2-Amino-4-(4-iodophenyl)thiazole | Copper silicate, Ethanol, Reflux | N/A |

| 2-Bromo-1-(4-iodophenyl)ethanone | N-Phenylthiourea | 2-(Phenylamino)-4-(4-iodophenyl)thiazole | Ethanol, Reflux | N/A |

Imidazo[1,2-a]pyridines: This class of fused heterocyclic compounds, known for its diverse pharmacological activities, can be readily synthesized from 2-bromo-1-(4-iodophenyl)ethanone. The classical approach involves the condensation reaction with various substituted 2-aminopyridines. This reaction typically proceeds via initial N-alkylation of the pyridine (B92270) ring followed by an intramolecular cyclization and dehydration. A variety of catalysts, including copper silicate, have been shown to facilitate this reaction, offering advantages such as shorter reaction times and higher yields. The resulting 2-(4-iodophenyl)imidazo[1,2-a]pyridine (B492966) scaffold can be further functionalized, taking advantage of the iodine atom for cross-coupling reactions.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 2-Bromo-1-(4-iodophenyl)ethanone | 2-Aminopyridine | 2-(4-Iodophenyl)imidazo[1,2-a]pyridine | Copper silicate, Ethanol, Reflux | innospk.com |

| 2-Bromo-1-(4-iodophenyl)ethanone | 5-Methyl-2-aminopyridine | 2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine | Ethanol, Reflux | N/A |

Quinoxalines: Quinoxaline derivatives, another important class of nitrogen-containing heterocycles with a wide range of biological activities, can also be synthesized using 2-bromo-1-(4-iodophenyl)ethanone. A common method involves the reaction of the α-bromoketone with ortho-phenylenediamines. This condensation-cyclization reaction leads to the formation of 2-(4-iodophenyl)quinoxaline.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 2-Bromo-1-(4-iodophenyl)ethanone | o-Phenylenediamine | 2-(4-Iodophenyl)quinoxaline | Pyridine, THF, Room Temperature | N/A |

Intermediate for Natural Product Analogs

While direct applications in the total synthesis of natural products are not extensively documented, the heterocyclic scaffolds derived from this compound are present in numerous natural product analogs. For example, thiazole-containing natural products are widespread, and the synthetic accessibility of 2-amino-4-(4-iodophenyl)thiazoles makes them valuable starting points for creating analogs with modified properties. The iodine atom can be used for late-stage functionalization via cross-coupling reactions to introduce molecular fragments found in natural products or to create novel derivatives for structure-activity relationship studies.

Role in Polymer Science and Engineering

The application of this compound in polymer science is an area of growing interest. The presence of the hydroxyl group and the reactive iodine atom on the phenyl ring allows this molecule to be incorporated into polymer chains through various polymerization techniques.

For instance, the hydroxyl group can participate in polycondensation reactions with diacids or their derivatives to form polyesters. The resulting polymers would possess pendant iodophenyl ketone moieties, which could be further modified post-polymerization. The iodine atom can also serve as a site for cross-linking or for grafting other polymer chains via coupling reactions, leading to the formation of novel polymer architectures with tailored properties. Furthermore, the synthesis of electroactive polymers, such as derivatives of poly(3,4-ethylenedioxythiophene) (PEDOT), can involve monomers functionalized with moieties derived from this compound, potentially imparting specific electronic or optical properties to the final material.

Fundamental Investigations in Supramolecular Chemistry and Crystal Engineering

The iodo-substituted phenyl ring of this compound plays a crucial role in the fields of supramolecular chemistry and crystal engineering. The iodine atom is a potent halogen bond donor, capable of forming strong and directional non-covalent interactions with halogen bond acceptors such as nitrogen, oxygen, or sulfur atoms in other molecules.

This property can be exploited to control the self-assembly of molecules in the solid state, leading to the formation of co-crystals with predictable and well-defined architectures. The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding from the hydroxyl group, can be used to construct complex supramolecular networks. These studies are fundamental to understanding the principles of molecular recognition and self-assembly, which are essential for the rational design of new materials with desired properties. For example, the co-crystallization of iodinated compounds with various Lewis bases has been shown to result in a variety of supramolecular architectures, from discrete assemblies to one-, two-, and three-dimensional networks.

Functional Organic Materials Development

The derivatives of this compound are valuable precursors for the development of a range of functional organic materials. The heterocyclic compounds synthesized from this starting material often exhibit interesting photophysical and electronic properties.

For example, imidazo[1,2-a]pyridine (B132010) derivatives are known to be highly fluorescent and have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The 2-(4-iodophenyl)imidazo[1,2-a]pyridine scaffold can be further elaborated using the iodine atom as a handle for Suzuki, Sonogashira, or other cross-coupling reactions to introduce different aromatic or heteroaromatic substituents, thereby tuning the emission color and quantum yield of the resulting materials.

Furthermore, the chalcone (B49325) derivatives, which can be synthesized from this compound, are another class of compounds with potential applications in materials science. Chalcones are known to exhibit nonlinear optical (NLO) properties, and the presence of a heavy atom like iodine can enhance these properties. These materials could find applications in optoelectronics and photonics.

| Precursor | Derivative Class | Potential Application | Key Feature |

| 2-Bromo-1-(4-iodophenyl)ethanone | Imidazo[1,2-a]pyridines | Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yields |

| This compound | Chalcones | Nonlinear Optical (NLO) Materials | Enhanced NLO properties due to iodine |

常见问题

Q. What are the common synthetic routes for 2-Hydroxy-1-(4-iodophenyl)ethanone?

The compound can be synthesized via two primary routes:

- Route 1 : Reaction of 4-acetylphenylboronic acid with iodine, achieving yields of ~91% .

- Route 2 : Cross-coupling of iodobenzene with 1-nitro-4-phenylethynylbenzene or 2-(trimethylsilyl)phenyl triflate, yielding ~90% . Optimization of stoichiometry and reaction time is critical. Characterization via NMR and mass spectrometry is recommended to confirm purity.

Q. Which spectroscopic techniques are used to characterize this compound?

Key methods include:

- NMR Spectroscopy : For structural elucidation of aromatic protons and hydroxyl groups (e.g., δ 7.99–8.01 ppm for aromatic protons in analogs) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 282 [M+1] in related compounds) confirm molecular weight .

Q. What are the key structural features derived from X-ray crystallography?

Crystallographic analysis using programs like SHELXL (for refinement) and ORTEP (for visualization) reveals planar aromatic rings, intramolecular hydrogen bonding (O-H···O), and anisotropic displacement parameters. These tools are critical for resolving bond angles and torsional strain .

Advanced Research Questions

Q. How is this compound utilized in cross-coupling reactions?

The iodine substituent enables participation in Sonogashira coupling with alkynes (e.g., ethynylbenzene) under Pd-catalyzed conditions (1–2 mol% Pd(PPh₃)₂Cl₂, CuI co-catalyst). Yields exceed 95% in 12 hours. Mechanistic studies highlight oxidative addition of the C-I bond to Pd(0) as rate-determining .

Q. How can reaction conditions be optimized for synthesizing derivatives?

- Catalyst Screening : Pd(PPh₃)₂Cl₂ outperforms other Pd sources in coupling reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in Sonogashira couplings .

- Temperature : Reactions at 80–100°C balance yield and decomposition risks .

Q. What strategies resolve discrepancies in spectral data during characterization?

- Comparative Analysis : Cross-validate NMR/IR data with structurally analogous compounds (e.g., 1-(4-hydroxyphenyl)ethanone derivatives) .

- Crystallographic Validation : Use single-crystal X-ray diffraction to resolve ambiguous signals caused by tautomerism or polymorphism .

Q. How are computational methods applied to support experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。